5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzoic acid moiety, and halogen substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a halogenated benzoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core, known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with notable biological activities, including antiproliferative effects.
Pyrrolo[2,3-d]pyrimidine: A related compound with potential anti-diabetic properties.
Uniqueness
5-(2,4-Dioxohexahydropyrimidin-1-yl)-4-fluoro-2-iodo-benzoic acid is unique due to its combination of a pyrimidine ring with halogenated benzoic acid, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8FIN2O4 |
---|---|
Molecular Weight |
378.09 g/mol |
IUPAC Name |
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-2-iodobenzoic acid |
InChI |
InChI=1S/C11H8FIN2O4/c12-6-4-7(13)5(10(17)18)3-8(6)15-2-1-9(16)14-11(15)19/h3-4H,1-2H2,(H,17,18)(H,14,16,19) |
InChI Key |
HTUYCKRQQMIMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.